3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic side chains. This specific compound is notable for its unique structure, which includes both methoxy and amino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime typically involves the condensation of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:
R-C(=O)-R’+NH2OH→R-C(=NOH)-R’+H2O
For this specific compound, the starting materials would include 3-Methoxy-3-methyl-2-pentanone and hydroxylamine, with the reaction being carried out under acidic or basic conditions to facilitate the formation of the oxime.
Analyse Chemischer Reaktionen
3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield amines.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the methoxy and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime include other oximes such as:
Acetoxime: A simpler oxime with a methyl group.
Benzaldoxime: An oxime derived from benzaldehyde.
Cyclohexanone oxime: An oxime with a cyclohexane ring. Compared to these compounds, this compound is unique due to its additional methoxy and amino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
192658-22-3 |
---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-6-15(3,20-5)11(2)17-21-14(18)16-12-9-7-8-10-13(12)19-4/h7-10H,6H2,1-5H3,(H,16,18)/b17-11- |
InChI-Schlüssel |
GVKRRGSRDKXMFR-BOPFTXTBSA-N |
Isomerische SMILES |
CCC(C)(/C(=N\OC(=O)NC1=CC=CC=C1OC)/C)OC |
Kanonische SMILES |
CCC(C)(C(=NOC(=O)NC1=CC=CC=C1OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.